Positional Isotopic Enrichment for Targeted Metabolic Pathway Tracing
L-[4-13C]sorbose provides a defined 13C label at the C4 position, in contrast to other commercially available L-sorbose isotopologues like L-[5-13C]sorbose (CAS 478506-36-4) and L-[6-13C]sorbose (CAS 478506-38-6) . The strategic placement of the label at the C4 carbon is critical for experiments where the metabolic fate of that specific atom must be traced. For example, in studies of L-sorbose metabolism in Gluconobacter strains, the label at C4 would allow for the specific tracking of carbon flux through pathways where the C4 carbon undergoes distinct rearrangements, such as its conversion to D-glucitol 6-phosphate and subsequently to D-fructose 6-phosphate [1]. This targeted approach generates unique positional isotopomer data that is not attainable with uniformly 13C-labeled (U-13C) sorbose or isotopologues labeled at other positions [2].
| Evidence Dimension | Isotopic Label Position |
|---|---|
| Target Compound Data | 13C label specifically at the C4 position of the L-sorbose molecule |
| Comparator Or Baseline | L-[5-13C]sorbose (C5 label); L-[6-13C]sorbose (C6 label); D-[UL-13C6]sorbose (uniform label) |
| Quantified Difference | Unique positional labeling at C4 versus alternative labeling patterns. The exact metabolic fate of the C4 atom is exclusively traceable. |
| Conditions | In vitro or in vivo metabolic tracer studies analyzed by NMR or LC/GC-MS. |
Why This Matters
This positional specificity enables researchers to distinguish between parallel metabolic pathways and accurately quantify pathway-specific carbon fluxes, which is impossible with unlabeled or non-specifically labeled analogs.
- [1] Shibata, T., Ichikawa, C., Matsuura, M., Takata, Y., Noguchi, Y., Saito, Y., & Yamashita, M. (2002). NADPH-Dependent l-Sorbose Reductase Is Responsible for l-Sorbose Assimilation in Gluconobacter suboxydans IFO 3291. Journal of Bacteriology, 184(3), 672-678. https://doi.org/10.1128/JB.184.3.672-678.2002 View Source
- [2] Heinzle, E., Matsuda, F., & Miyagawa, H. (2000). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering, 58(2-3), 154-163. https://doi.org/10.1002/(SICI)1097-0290(19980420)58:2/3<154::AID-BIT7>3.0.CO;2-Q View Source
